

# Barium(2+);2-ethylhexan-1-olate molecular structure and bonding

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## Compound of Interest

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An In-depth Technical Guide to the Molecular Structure and Bonding of Barium 2-Ethylhexanoate

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## Abstract

Barium 2-ethylhexanoate ( $\text{Ba}(\text{OOCCH}(\text{C}_2\text{H}_5)\text{C}_4\text{H}_9)_2$ ) is a metal-organic compound widely utilized as a precursor in materials science, particularly for the synthesis of advanced ceramics, thin-film superconductors, and perovskites through methods like Metal-Organic Deposition (MOD).[1] Its solubility in organic solvents makes it a versatile source of barium for non-aqueous applications.[2][3] This guide provides a detailed examination of its molecular structure, bonding characteristics, synthesis protocols, and spectroscopic signature. While a definitive single-crystal X-ray structure is not publicly available, this document synthesizes data from analogous compounds and spectroscopic analyses to present a comprehensive model of its chemical nature.

## Chemical and Physical Properties

Barium 2-ethylhexanoate, also known as barium octoate, is the barium salt of 2-ethylhexanoic acid. The compound's properties are summarized below.

Identifier	Value
IUPAC Name	barium(2+);2-ethylhexanoate[4]
Synonyms	Barium bis(2-ethylhexanoate), Barium octoate[3]
CAS Number	2457-01-4[2]
Molecular Formula	C <sub>16</sub> H <sub>30</sub> BaO <sub>4</sub> or [CH <sub>3</sub> (CH <sub>2</sub> ) <sub>3</sub> CH(C <sub>2</sub> H <sub>5</sub> )CO <sub>2</sub> ] <sub>2</sub> Ba[3]
Molecular Weight	~423.73 g/mol

Property	Value
Appearance	Viscous liquid or powder/crystals[5]
Solubility	Soluble in organic solvents[3]
Melting Point	>300 °C[5]
Boiling Point	228 °C at 760 mmHg (for the free acid)[5]

## Molecular Structure and Bonding

A definitive single-crystal X-ray diffraction study for barium 2-ethylhexanoate is not readily found in published literature. Consequently, precise bond lengths and angles cannot be quantitatively tabulated. However, a robust model of its structure and bonding can be inferred from spectroscopic data and the well-established coordination chemistry of barium carboxylates.

### 2.1. The Barium Cation (Ba<sup>2+</sup>)

The barium ion is a large alkaline earth metal cation (Group 2) with an ionic radius of approximately 135 pm.[3] Its large size and +2 charge allow for high and flexible coordination numbers, commonly ranging from 8 to 12.[6][7] This contrasts with smaller cations that typically exhibit lower coordination numbers (e.g., 4 or 6).

### 2.2. The 2-Ethylhexanoate Ligand

The 2-ethylhexanoate anion is a carboxylate ligand. The carboxylate group ( $\text{-COO}^-$ ) is a versatile ligand that can coordinate to metal ions in several ways:

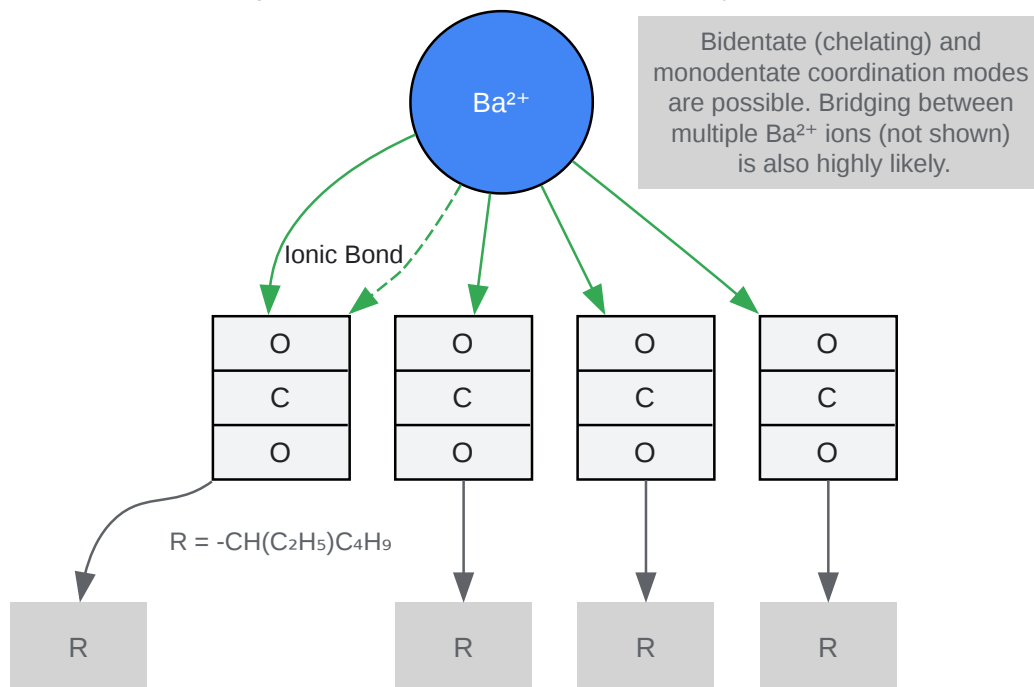
- Monodentate: One oxygen atom binds to the metal center.
- Bidentate: Both oxygen atoms bind to the same metal center (chelating).
- Bridging: The oxygen atoms bind to two or more different metal centers, often leading to the formation of polynuclear clusters or coordination polymers.[\[8\]](#)

### 2.3. Ba-OOC Bonding and Coordination Environment

The bonding between the  $\text{Ba}^{2+}$  ion and the 2-ethylhexanoate ligands is primarily ionic in nature. In the solid state or concentrated solutions, the carboxylate groups are expected to bridge multiple barium centers, leading to a polymeric structure. This is a common feature for alkaline earth metal carboxylates. The large size of the  $\text{Ba}^{2+}$  ion and the steric bulk of the 2-ethylhexanoate ligands likely result in a complex, highly coordinated environment. For comparison, Ba-O bond lengths in other barium carboxylate structures, such as certain metal-organic frameworks, have been observed in the range of 2.65 Å to 3.02 Å.[\[4\]](#)

The diagram below illustrates a conceptual model of the potential coordination modes of the carboxylate ligands around a central barium ion.

## Conceptual Coordination of Barium 2-Ethylhexanoate



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Caption: Conceptual model of  $\text{Ba}^{2+}$  coordination with 2-ethylhexanoate ligands.

## Experimental Protocols

### 3.1. Synthesis

Several methods are employed for the synthesis of barium 2-ethylhexanoate. The choice of method often depends on the desired purity, scale, and cost.

Protocol 1: Reaction of Barium Carbonate with 2-Ethylhexanoic Acid[1] This is a common and commercially viable method.

- Reactants: Barium carbonate ( $\text{BaCO}_3$ ) and 2-ethylhexanoic acid ( $\text{C}_8\text{H}_{16}\text{O}_2$ ). A solvent such as xylene or toluene may be used to facilitate the reaction and remove water.

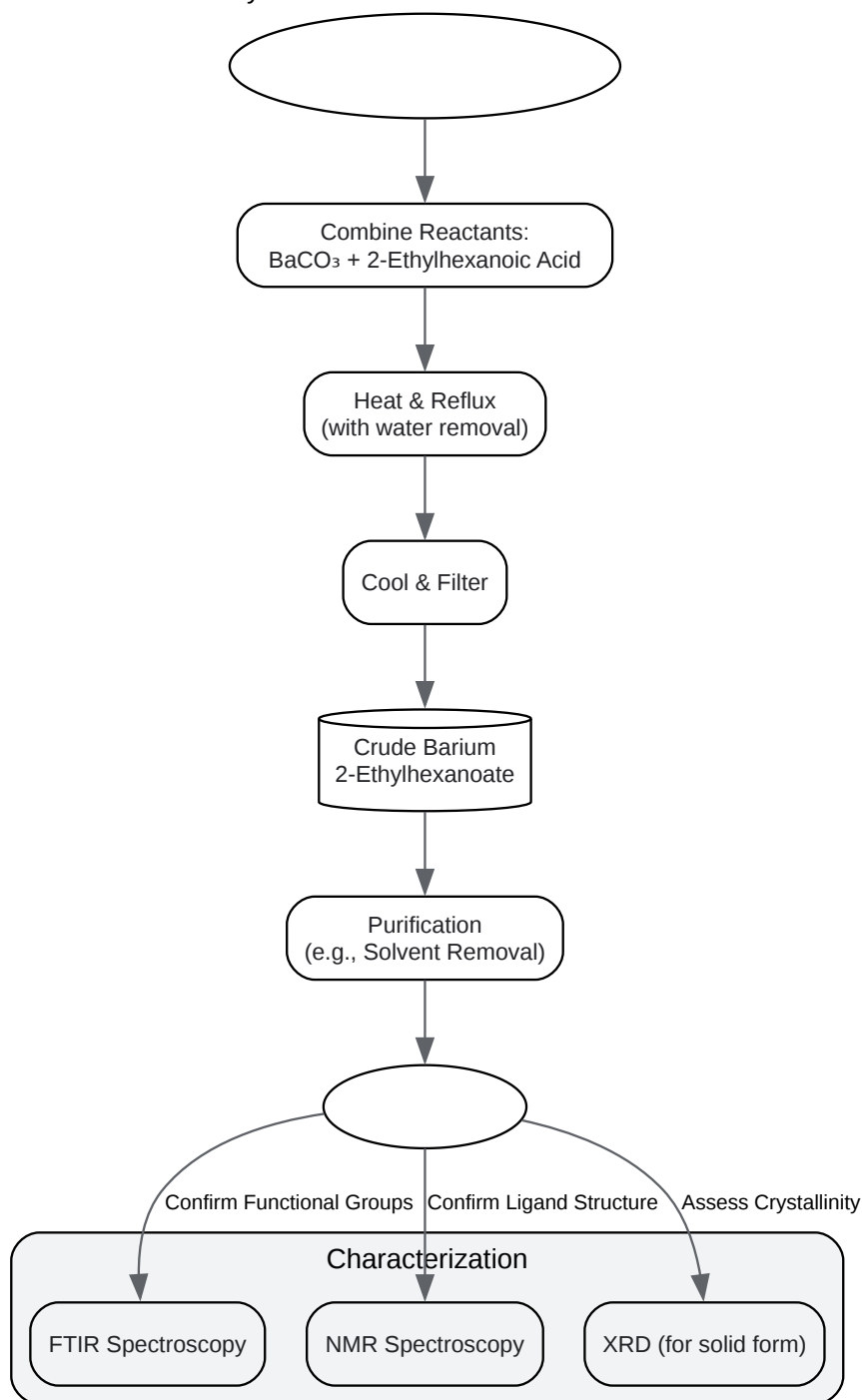
- Procedure: a. A stoichiometric amount of barium carbonate is slowly added to 2-ethylhexanoic acid (often a slight excess of the acid is used) in a reaction vessel equipped with a stirrer and a Dean-Stark apparatus for azeotropic water removal. b. The mixture is heated, typically to the reflux temperature of the solvent, to initiate the reaction. The reaction progress is monitored by the evolution of carbon dioxide gas and the collection of water. c. The reaction is driven to completion by the continuous removal of water. d. After the reaction is complete, the mixture is cooled. If a solvent was used, it is removed under reduced pressure. e. The resulting product is filtered to remove any unreacted barium carbonate, yielding barium 2-ethylhexanoate.
- Reaction:  $\text{BaCO}_3 + 2 \text{C}_8\text{H}_{16}\text{O}_2 \rightarrow \text{Ba}(\text{C}_8\text{H}_{15}\text{O}_2)_2 + \text{H}_2\text{O} + \text{CO}_2$

Protocol 2: Ligand Exchange Reaction This method involves the reaction of a soluble barium salt with a salt of 2-ethylhexanoic acid.

- Reactants: Barium chloride ( $\text{BaCl}_2$ ) or barium acetate ( $\text{Ba}(\text{OAc})_2$ ) and sodium 2-ethylhexanoate ( $\text{NaC}_8\text{H}_{15}\text{O}_2$ ).
- Procedure: a. Sodium 2-ethylhexanoate is dissolved in a suitable solvent (e.g., ethanol). b. An aqueous solution of barium chloride is added dropwise to the sodium 2-ethylhexanoate solution with stirring. c. A precipitation reaction occurs, forming barium 2-ethylhexanoate (which may be soluble in an organic phase) and sodium chloride (soluble in the aqueous phase). d. The product is isolated by phase separation and extraction into an organic solvent, followed by washing with water to remove the salt byproduct. e. The solvent is evaporated to yield the final product.
- Reaction:  $\text{BaCl}_2 + 2 \text{Na}(\text{C}_8\text{H}_{15}\text{O}_2) \rightarrow \text{Ba}(\text{C}_8\text{H}_{15}\text{O}_2)_2 + 2 \text{NaCl}$

The following diagram illustrates a general workflow for the synthesis and characterization of barium 2-ethylhexanoate.

## General Synthesis and Characterization Workflow

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Caption: Workflow for synthesis and analysis of barium 2-ethylhexanoate.

### 3.2. Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound.<sup>[1]</sup>

#### Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the characteristic functional groups, particularly the carboxylate group.
- Methodology: A small sample of barium 2-ethylhexanoate (as a thin film on a salt plate or as a KBr pellet if solid) is analyzed using an FTIR spectrometer. The spectrum is typically recorded from 4000 to 400  $\text{cm}^{-1}$ .
- Data Interpretation: The key feature is the absence of the broad O-H stretch (from the carboxylic acid) and the C=O stretch around 1700-1725  $\text{cm}^{-1}$ . Instead, two characteristic peaks for the carboxylate anion appear:
  - Asymmetric stretching ( $\nu_{\text{as}}(\text{COO}^-)$ ): Typically in the 1550-1610  $\text{cm}^{-1}$  region.
  - Symmetric stretching ( $\nu_{\text{s}}(\text{COO}^-)$ ): Typically in the 1400-1440  $\text{cm}^{-1}$  region.
  - The C-H stretching vibrations of the alkyl chain are observed around 2850-2960  $\text{cm}^{-1}$ .<sup>[1]</sup>

#### Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the structure of the 2-ethylhexanoate ligand and assess the purity of the compound.
- Methodology: The sample is dissolved in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ). Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a high-field NMR spectrometer.
- Data Interpretation:
  - $^1\text{H}$  NMR: The spectrum will show complex multiplets for the alkyl protons ( $-\text{CH}_3$ ,  $-\text{CH}_2$ ,  $-\text{CH}$ ) of the 2-ethylhexanoate chain. Integration of the signals should correspond to the correct proton count.

- $^{13}\text{C}$  NMR: The spectrum will show distinct signals for each carbon in the organic ligand, with the carboxylate carbon ( $-\text{COO}^-$ ) appearing significantly downfield (typically  $>180$  ppm).

Spectroscopic Data Summary	
Technique	Characteristic Features
FTIR	Absence of $\text{C}=\text{O}$ stretch ( $\sim 1710\text{ cm}^{-1}$ ). Presence of strong carboxylate asymmetric ( $1550\text{-}1610\text{ cm}^{-1}$ ) and symmetric ( $1400\text{-}1440\text{ cm}^{-1}$ ) stretches. $\text{C-H}$ stretches ( $\sim 2900\text{ cm}^{-1}$ ). <sup>[1]</sup>
$^1\text{H}$ NMR	Signals corresponding to the protons of the 2-ethylhexanoate alkyl chain.
$^{13}\text{C}$ NMR	Signals for all 8 carbons of the ligand. Carboxylate carbon signal expected at $>180$ ppm.

## Conclusion

Barium 2-ethylhexanoate is a key organometallic precursor whose utility is derived from its chemical structure and bonding. While the absence of a published crystal structure precludes a detailed quantitative analysis of its solid-state arrangement, a comprehensive understanding can be built from the principles of barium coordination chemistry and extensive spectroscopic data. The molecule is characterized by primarily ionic bonding between a large, highly-coordinating  $\text{Ba}^{2+}$  cation and two 2-ethylhexanoate ligands. This structure facilitates its solubility and controlled decomposition, properties that are critical for its applications in advanced materials synthesis. The experimental protocols outlined in this guide provide a foundation for the synthesis and rigorous characterization of this important compound.

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